AKB48 N-Pentanoic Acid
AKB48 N-Pentanoic Acid
AKB48 (Item No. 11566) is a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide (Item No. 9001193) and STS-135 (Item No. 11564), which are synthetic cannabinoids that may be sold for recreational use. AKB48 N-pentantoic acid metabolite is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1630022-94-4
VCID:
VC0041867
InChI:
InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28)
SMILES:
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O
Molecular Formula:
C23H29N3O3
Molecular Weight:
395.503
AKB48 N-Pentanoic Acid
CAS No.: 1630022-94-4
Reference Standards
VCID: VC0041867
Molecular Formula: C23H29N3O3
Molecular Weight: 395.503
CAS No. | 1630022-94-4 |
---|---|
Product Name | AKB48 N-Pentanoic Acid |
Molecular Formula | C23H29N3O3 |
Molecular Weight | 395.503 |
IUPAC Name | 5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid |
Standard InChI | InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) |
Standard InChIKey | CMCIJYXHEYJYQU-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Description | AKB48 (Item No. 11566) is a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide (Item No. 9001193) and STS-135 (Item No. 11564), which are synthetic cannabinoids that may be sold for recreational use. AKB48 N-pentantoic acid metabolite is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain. This product is intended for research and forensic applications. |
Synonyms | APINACA N-Pentanoic Acid; 5-(3-((3s,5s,7s)-Adamantan-1-ylcarbamoyl)-1H-indazol-1-yl)pentanoic Acid |
PubChem Compound | 124518899 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume